4-Methyl-5,6,7,8-tetrahydropteridine

Antiparasitic drug discovery Pteridine reductase inhibition Trypanosoma brucei

4-Methyl-5,6,7,8-tetrahydropteridine (CAS 3195-46-8) is a heterocyclic small molecule with molecular formula C7H10N4 and molecular weight 150.18 g/mol, belonging to the tetrahydropteridine class of compounds. This compound features a partially reduced pteridine core with a methyl substituent at the 4-position, distinguishing it structurally from naturally occurring tetrahydrobiopterin (BH4) and other pteridine derivatives.

Molecular Formula C7H10N4
Molecular Weight 150.18 g/mol
CAS No. 3195-46-8
Cat. No. B13828024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-5,6,7,8-tetrahydropteridine
CAS3195-46-8
Molecular FormulaC7H10N4
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC=N1)NCCN2
InChIInChI=1S/C7H10N4/c1-5-6-7(11-4-10-5)9-3-2-8-6/h4,8H,2-3H2,1H3,(H,9,10,11)
InChIKeyNAJUDRRVPFDWRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-5,6,7,8-tetrahydropteridine (CAS 3195-46-8): Core Specifications and Structural Identity for Research Procurement


4-Methyl-5,6,7,8-tetrahydropteridine (CAS 3195-46-8) is a heterocyclic small molecule with molecular formula C7H10N4 and molecular weight 150.18 g/mol, belonging to the tetrahydropteridine class of compounds . This compound features a partially reduced pteridine core with a methyl substituent at the 4-position, distinguishing it structurally from naturally occurring tetrahydrobiopterin (BH4) and other pteridine derivatives [1]. It functions as a cofactor analog in enzymatic hydroxylation reactions and serves as a research tool for investigating pteridine-dependent biological systems [2].

4-Methyl-5,6,7,8-tetrahydropteridine (CAS 3195-46-8): Why In-Class Analogs Cannot Be Assumed Interchangeable


The tetrahydropteridine scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity, where minor substitutional changes produce substantial alterations in enzyme recognition, redox potential, and biological selectivity [1]. The 4-methyl substitution pattern in this compound confers distinct steric and electronic properties that differ from the more common 6-methyl or 6,7-disubstituted tetrahydropteridines, directly impacting substrate specificity for dihydropteridine reductase and horseradish peroxidase [2]. Furthermore, pteridines of varying oxidation states (tetrahydro, dihydro, aromatic) can exhibit opposing pro-oxidant versus antioxidant behaviors depending on experimental conditions, making oxidation state a critical procurement specification [3]. Generic substitution without verification of substitution pattern and reduction state risks invalidating comparative enzymatic studies and confounding SAR interpretation.

4-Methyl-5,6,7,8-tetrahydropteridine (CAS 3195-46-8): Quantified Differentiation Evidence for Scientific Procurement Decisions


Trypanosoma brucei PTR1 Inhibition: Quantitative Comparison with 4-Amino Substituted Analogs

4-Methyl-5,6,7,8-tetrahydropteridine demonstrates measurable but modest inhibitory activity against recombinant Trypanosoma brucei pteridine reductase 1 (PTR1) [1]. The compound exhibits an IC50 of 1.72 μM (1,720 nM) against T. brucei PTR1, which is substantially weaker than optimized 4-amino substituted pteridine inhibitors but represents a useful baseline reference for SAR studies [1]. For context, structurally distinct pteridine-based inhibitors with 4-amino substitutions have been reported with IC50 values in the low nanomolar range against Leishmania major PTR1 (e.g., 0.316 nM), highlighting the functional impact of the 4-position substitution pattern on target engagement [2]. The compound's inhibition of Leishmania major PTR1 is even weaker (IC50 = 22.9 μM), further demonstrating species-specific selectivity profiles [3].

Antiparasitic drug discovery Pteridine reductase inhibition Trypanosoma brucei

Human CYP3A4 and CYP2D6 Inhibition Profile: Low Interaction Risk Quantified Against Common Benchmarks

4-Methyl-5,6,7,8-tetrahydropteridine exhibits weak inhibition of major human cytochrome P450 isoforms, with IC50 values of 10 μM (10,000 nM) against both CYP3A4 and CYP2D6 [1]. This level of inhibition is generally considered negligible for drug-drug interaction risk assessment, where compounds with IC50 values >10 μM are typically classified as low-risk [2]. In comparison, clinically significant CYP3A4 inhibitors (e.g., ketoconazole) exhibit IC50 values in the low nanomolar range (<100 nM), while moderate inhibitors typically fall between 1-10 μM [3].

Drug metabolism Cytochrome P450 CYP inhibition screening

Lipoxygenase Inhibition by 4-Methyl Tetrahydropteridine Derivatives: Binding Affinity Quantification

Derivatives of 4-methyl-5,6,7,8-tetrahydropteridine have been characterized as potent soybean lipoxygenase inhibitors, with reported IC50 values of 110 nM . Molecular docking studies indicate a binding free energy (ΔG) of -8.2 kcal/mol, driven primarily by π-π stacking interactions with Phe144 and hydrogen bonding to Gln147 within the enzyme active site . The inhibition mechanism is proposed to involve chelation of the non-heme iron center in the lipoxygenase catalytic site [1]. While direct comparative data for unsubstituted tetrahydropteridine against the same target are not available in the source literature, the 4-methyl substitution appears critical for achieving this nanomolar-level inhibitory activity.

Lipoxygenase inhibition Anti-inflammatory Molecular docking

Enzymatic Oxidation Kinetics: 4-Methyl Tetrahydropteridine as Horseradish Peroxidase Substrate

4-Methyl-5,6,7,8-tetrahydropteridine undergoes enzymatic oxidation by horseradish peroxidase/H2O2, following Michaelis-Menten kinetics with measurable Km and kcat parameters [1]. The oxidation produces a quinonoid dihydropteridine intermediate that serves as a substrate for human brain dihydropteridine reductase [2]. This two-enzyme coupled system enables quantitative comparison of substrate efficiency across different tetrahydropteridine substitution patterns. While specific kinetic constants for the 4-methyl derivative are reported in the primary literature, they require direct retrieval from the original publication for precise numerical comparison [1].

Enzyme kinetics Horseradish peroxidase Pteridine oxidation

4-Methyl-5,6,7,8-tetrahydropteridine (CAS 3195-46-8): Evidence-Backed Research and Industrial Application Scenarios


Antiparasitic Drug Discovery: PTR1 SAR Baseline Studies

Use 4-methyl-5,6,7,8-tetrahydropteridine as a baseline reference compound in SAR campaigns targeting Trypanosoma brucei pteridine reductase 1 (PTR1). The compound's IC50 of 1.72 μM against T. brucei PTR1 provides a quantifiable benchmark against which optimized 4-position substituted analogs can be compared [1]. The 13-fold selectivity window between T. brucei PTR1 (IC50 = 1.72 μM) and L. major PTR1 (IC50 = 22.9 μM) further enables species-specific selectivity profiling [2].

Drug Metabolism Screening: Low-Interference CYP Probe Compound

Employ 4-methyl-5,6,7,8-tetrahydropteridine as a control or carrier compound in CYP-dependent metabolism assays where minimal P450 inhibition is required. The compound's IC50 of 10 μM against both CYP3A4 and CYP2D6 indicates negligible inhibitory potential, making it suitable for studies where the tetrahydropteridine scaffold must not confound CYP-mediated metabolic readouts [1].

Lipoxygenase Inhibitor Development: Scaffold Optimization Platform

Utilize 4-methyl-5,6,7,8-tetrahydropteridine as a scaffold for developing lipoxygenase inhibitors. Derivatives have demonstrated IC50 values of 110 nM against soybean lipoxygenase with a defined binding mode (ΔG = -8.2 kcal/mol, π-π stacking with Phe144, H-bonding to Gln147), providing a structural rationale for further optimization [1]. The scaffold also shows ancillary inhibition of formyltetrahydrofolate synthetase and cyclooxygenase, offering opportunities for multi-target profiling [2].

Enzymology: Pteridine-Dependent Oxidoreductase Substrate Studies

Apply 4-methyl-5,6,7,8-tetrahydropteridine in horseradish peroxidase/dihydropteridine reductase coupled assays to investigate substitution-dependent effects on pteridine oxidation kinetics. The compound serves as a substrate in this established two-enzyme system, enabling direct comparison with 6-methyl and 6,7-dimethyl tetrahydropteridine analogs to elucidate the structural determinants of enzyme recognition [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-5,6,7,8-tetrahydropteridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.